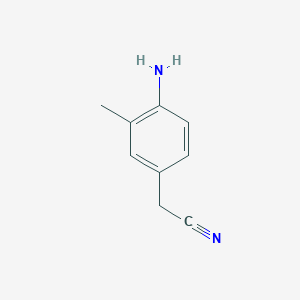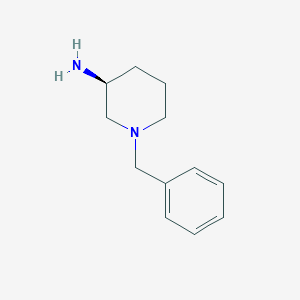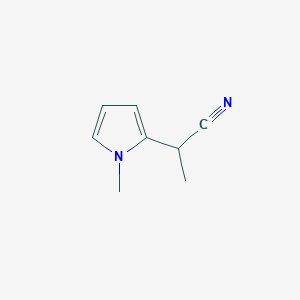
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN is a pyrrole-based compound that has a unique structure and properties, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and signal transduction pathways. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and differentiation. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility as a reagent. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be easily synthesized in large quantities and purified using standard techniques. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be used as a reagent for various reactions, including nucleophilic addition, condensation, and substitution reactions. However, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile also has some limitations, including its potential toxicity and limited solubility in certain solvents. Care should be taken when handling 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, and appropriate safety precautions should be followed.
Orientations Futures
There are several future directions for the research and development of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile. One area of interest is the development of novel 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile derivatives with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile and its potential targets in cancer cells. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can also be used as a building block for the synthesis of novel materials and polymers with unique properties. The potential applications of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising candidate for further research and development.
In conclusion, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is a unique and versatile compound with potential applications in various fields. Its ease of synthesis, high purity, and versatility as a reagent make it an attractive candidate for scientific research. Further research is needed to fully understand the mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile involves the reaction of 1-methyl-2-pyrrolidinone with acrylonitrile in the presence of a base. The reaction yields 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile as a white crystalline solid with a melting point of 70-72°C. The purity of the compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In material science, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
188908-89-6 |
|---|---|
Nom du produit |
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-2-yl)propanenitrile |
InChI |
InChI=1S/C8H10N2/c1-7(6-9)8-4-3-5-10(8)2/h3-5,7H,1-2H3 |
Clé InChI |
ZFJMNHMNQGMJRH-UHFFFAOYSA-N |
SMILES |
CC(C#N)C1=CC=CN1C |
SMILES canonique |
CC(C#N)C1=CC=CN1C |
Synonymes |
1H-Pyrrole-2-acetonitrile,alpha,1-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



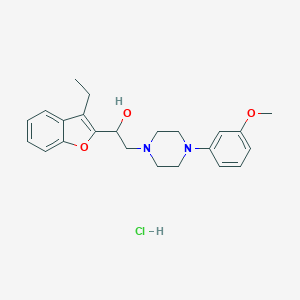
![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
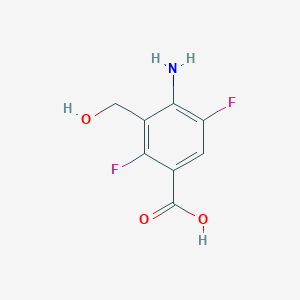
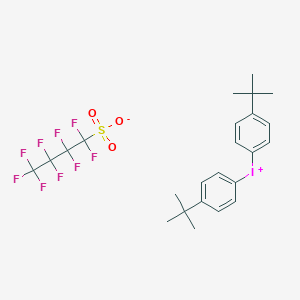
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
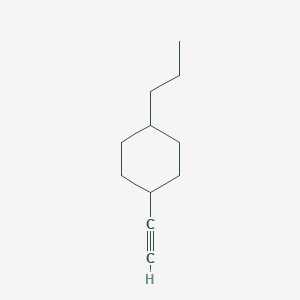
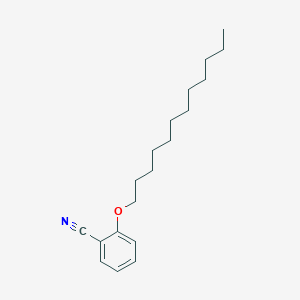
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
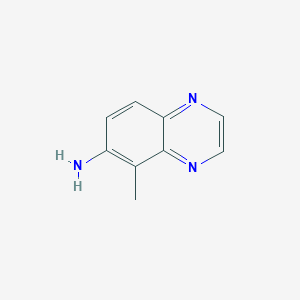
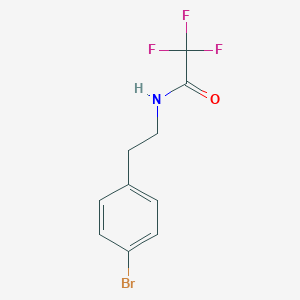
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
